molecular formula C22H30N8O4S B5226595 8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)

8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)

Cat. No.: B5226595
M. Wt: 502.6 g/mol
InChI Key: RFCZJTQBWHDYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' is a chemical compound that belongs to the family of purine derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of '8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' is not fully understood. However, it is believed to work by reducing oxidative stress in the brain. Oxidative stress can damage cells and contribute to the development of various diseases, including neurodegenerative diseases.
Biochemical and Physiological Effects
'8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' has been shown to have various biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help reduce oxidative stress. Additionally, it can reduce the levels of reactive oxygen species, which are known to contribute to cell damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using '8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' in lab experiments is its neuroprotective effects. It can be used to study the potential use of drugs that target oxidative stress in the brain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the use of '8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' in scientific research. One potential direction is the development of drugs that target oxidative stress in the brain for the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in other areas of medicine.

Synthesis Methods

The synthesis of '8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' is a multi-step process that involves the reaction of 3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione with sulfur. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final compound.

Scientific Research Applications

'8,8'-thiobis(3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione)' has been used in numerous scientific research studies, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N8O4S/c1-5-7-9-11-29-13-15(27(3)19(33)25-17(13)31)23-21(29)35-22-24-16-14(30(22)12-10-8-6-2)18(32)26-20(34)28(16)4/h5-12H2,1-4H3,(H,25,31,33)(H,26,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCZJTQBWHDYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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